molecular formula C14H14F6N4O2 B14927679 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B14927679
M. Wt: 384.28 g/mol
InChI Key: YBTXKHPJACKOSE-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both trifluoromethyl and cyclopropyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, such as increased lipophilicity and metabolic stability . The presence of these groups makes the compound a valuable target in pharmaceutical and agrochemical research.

Preparation Methods

The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves multiple steps, typically starting with the formation of the pyrazole rings. . The cyclopropyl group is often introduced through cyclopropanation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s rigidity, affecting its overall conformation and interaction with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14F6N4O2

Molecular Weight

384.28 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H14F6N4O2/c1-7(11(25)24-12(26,4-5-21-24)14(18,19)20)23-9(8-2-3-8)6-10(22-23)13(15,16)17/h5-8,26H,2-4H2,1H3

InChI Key

YBTXKHPJACKOSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C(CC=N1)(C(F)(F)F)O)N2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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